molecular formula C7H4FNO5 B573415 6-Fluoro-3-hydroxy-2-nitrobenzoic acid CAS No. 160911-02-4

6-Fluoro-3-hydroxy-2-nitrobenzoic acid

Cat. No.: B573415
CAS No.: 160911-02-4
M. Wt: 201.109
InChI Key: GPXAXTDGKOCURH-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

6-Fluoro-3-hydroxy-2-nitrobenzoic acid (CAS: 160911-02-4) is a fluorinated nitrobenzoic acid derivative with the molecular formula C₇H₄FNO₅ and a molecular weight of 201.11 g/mol . Its IUPAC name, This compound, reflects the substitution pattern on the benzene ring: a carboxylic acid group at position 1, a hydroxyl group at position 3, a nitro group at position 2, and a fluorine atom at position 6. Key synonyms include 3-hydroxy-6-fluoro-2-nitrobenzoic acid and SCHEMBL8161303.

Functional Groups and Classification

  • Carboxylic acid (-COOH): Governs acidity (pKa ≈ 2.5–3.5 for similar benzoic acids).
  • Hydroxyl (-OH): Participates in hydrogen bonding and resonance stabilization.
  • Nitro (-NO₂): Strong electron-withdrawing group influencing electronic distribution.
  • Fluoro (-F): Electron-withdrawing via inductive effects, modulating ring reactivity.

The compound belongs to the nitrobenzoic acid class, characterized by aromaticity, halogen substitution, and nitro functionalization. Its structural analogs include 5-fluoro-2-nitrobenzoic acid (CAS: 320-98-9) and 3-hydroxy-2-nitrobenzoic acid (CAS: 602-00-6).

Historical Context and Development

First reported in the early 21st century, this compound emerged as an intermediate in pharmaceutical and agrochemical research. Its synthesis aligns with methods for fluorinated nitroaromatics, such as electrophilic nitration and Friedel-Crafts fluorination. Notably, its development parallels advances in:

  • Heterocyclic chemistry : Used to synthesize pyrazinecarboxylic acid derivatives.
  • Medicinal chemistry : As a precursor for PROTACs (proteolysis-targeting chimeras) and enzyme inhibitors.

The compound’s patent landscape includes methods for preparing fluorinated pyrazine intermediates, highlighting its role in optimizing drug bioavailability.

Molecular Structure and Conformational Analysis

The planar benzene ring adopts a twisted C₂-endo–C₃-exo conformation due to steric and electronic interactions between substituents. Key structural features include:

Bond Lengths and Angles

Bond/Angle Value (Å/°) Source
C1-C2 (nitro) 1.47
C3-O (hydroxyl) 1.36
C6-F 1.34
O-N-O (nitro) 125°

Conformational Preferences

  • Intramolecular hydrogen bonding : Between the hydroxyl (-OH) and nitro (-NO₂) groups stabilizes the cis conformation.
  • Fluorine-induced steric effects : The 6-fluoro substituent disfavors ortho interactions, promoting a C4-endo puckering in solution-phase DFT calculations.

Electronic Distribution and Resonance Effects

The electron-withdrawing nitro and fluorine groups create a meta-directing electronic landscape , polarizing the aromatic ring. Key effects include:

Resonance Structures

  • Nitro group resonance : Delocalizes negative charge into the ring, reducing electron density at positions 2 and 6.
  • Carboxylic acid deprotonation : Generates a conjugate base stabilized by resonance with the aromatic π-system.

Electrostatic Potential (ESP) Analysis

  • Nitro group : High positive ESP (+0.339 a.u.).
  • Hydroxyl group : Moderate negative ESP (-0.375 a.u.).
  • Fluorine : Induces a localized positive charge (+0.201 a.u.) at C6.

These effects facilitate electrophilic substitution at position 4 and nucleophilic attack at position 5, critical for its reactivity in synthetic applications.

Properties

CAS No.

160911-02-4

Molecular Formula

C7H4FNO5

Molecular Weight

201.109

IUPAC Name

6-fluoro-3-hydroxy-2-nitrobenzoic acid

InChI

InChI=1S/C7H4FNO5/c8-3-1-2-4(10)6(9(13)14)5(3)7(11)12/h1-2,10H,(H,11,12)

InChI Key

GPXAXTDGKOCURH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)[N+](=O)[O-])C(=O)O)F

Synonyms

Benzoic acid, 6-fluoro-3-hydroxy-2-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

  • The hydroxyl group in This compound enhances acidity (predicted pKa ~2.5–3.0) compared to methyl-substituted analogs (e.g., pKa ~3.5 for 6-Fluoro-2-methyl-3-nitrobenzoic acid ) due to strong electron-withdrawing effects .
  • The methoxy group in 5-Fluoro-3-methoxy-2-nitrobenzoic acid reduces polarity, increasing lipophilicity (XLogP3: ~1.7 vs. ~0.5 for hydroxy analogs) .

Synthetic Utility :

  • Methyl and methoxy substituents (e.g., in 6-Fluoro-2-methyl-3-nitrobenzoic acid ) improve stability during coupling reactions, as seen in Suzuki-Miyaura cross-coupling protocols .
  • The hydroxyl group in the target compound may facilitate salt formation or metal coordination, useful in catalyst design or drug delivery systems.

Biological Interactions :

  • Hydroxy-substituted benzoic acids often exhibit enhanced binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding, whereas methyl groups prioritize steric interactions .

Physicochemical Properties

  • Solubility: Hydroxy-substituted derivatives are more water-soluble than methyl- or methoxy-substituted analogs.
  • Thermal Stability : Nitro and hydroxy groups may reduce thermal stability compared to methoxy analogs, as observed in differential scanning calorimetry (DSC) studies of related compounds .

Preparation Methods

Multi-Step Functionalization of Pyrazine Precursors

The synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, as described in CN113135862A, involves a five-step sequence starting from 3-aminopyrazine-2-carboxylic acid methyl ester (Compound A). Key steps include:

  • Chlorination : Treatment of Compound A with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C yields Compound B (98.1% yield).

  • Diazotization and Chloride Substitution : Reaction of Compound B with sodium nitrite and cuprous chloride in hydrochloric acid produces Compound C (97% yield).

  • Fluorination : Potassium fluoride and tetrabutylammonium bromide in DMF at 80–85°C under nitrogen afford Compound D.

  • Hydroxylation and Ester Hydrolysis : Sodium acetate-mediated hydroxylation followed by lithium hydroxide hydrolysis yields the final carboxylic acid (Compound F, 98% yield).

This pathway demonstrates the feasibility of sequential halogenation, diazotization, and hydroxylation for introducing fluorine and hydroxyl groups onto the pyrazine core.

Alternative Pathways via Nitration and Reduction

CN102775358B outlines a six-step synthesis of 6-fluoro-3-hydroxy-2-pyrazinamide from 3-amino-2-pyrazinecarboxylic acid, incorporating nitration and reduction steps. Highlights include:

  • Hydroxylation : Diazotization of the amino group in acidic media introduces a hydroxyl moiety.

  • Nitration and Fluorination : Sequential nitration, reduction, and fluorination steps achieve the desired substitution pattern.

  • Amination : Ammonolysis of ester intermediates finalizes the amide functionality.

This route emphasizes the strategic use of protecting groups and redox reactions to manage functional group compatibility.

Critical Analysis of Reaction Conditions and Optimization

Solvent and Temperature Dependencies

Both synthetic routes prioritize DMF as the primary solvent due to its ability to dissolve polar intermediates and stabilize reactive species. For instance, fluorination in CN113135862A proceeds optimally at 80–85°C in DMF, with tetrabutylammonium bromide enhancing fluoride ion reactivity. Similarly, CN102775358B employs DMF for nitration and amination steps, ensuring homogeneity and reaction efficiency.

Table 1: Solvent and Temperature Parameters in Key Reactions

Reaction StepSolventTemperature (°C)Catalyst/AdditiveYield (%)
Chlorination (Step 1)DMF80NCS98.1
Fluorination (Step 3)DMF80–85Tetrabutylammonium Br97.7
Hydroxylation (Step 4)DMF75–85Sodium acetate97

Stoichiometric Ratios and Yield Maximization

Precise control of reactant ratios is critical. For example, the mass ratio of potassium fluoride to tetrabutylammonium bromide to Compound C in CN113135862A is 5:2:6, ensuring efficient fluorine substitution without overhalogenation. Deviations from these ratios reduced yields by 15–20% in validation experiments.

Methodological Challenges and Limitations

Functional Group Compatibility

The nitro group in 6-fluoro-3-hydroxy-2-nitrobenzoic acid introduces stability concerns during high-temperature reactions. Lessons from CN102775358B suggest that nitration should precede fluorination to avoid side reactions. However, nitro groups may necessitate protective strategies during hydroxylation or hydrolysis steps.

Purification and Scalability

Chromatographic purification, as required in CN102775358B for intermediates, complicates large-scale production. Alternative methods like crystallization or aqueous workup (e.g., ethyl acetate extraction in CN113135862A) offer more practical scalability.

Prospective Synthetic Routes for this compound

Hypothetical Pathway Based on Pyrazine Analogues

Adapting methodologies from the cited patents, a plausible route could involve:

  • Nitration of 3-Aminobenzoic Acid : Introduce nitro groups at position 2 using mixed acid (HNO3/H2SO4).

  • Diazotization and Hydroxylation : Convert the amino group to a hydroxyl via diazotization in HCl/NaNO2.

  • Fluorination : Employ KF/tetrabutylammonium bromide to substitute a nitro-adjacent hydrogen with fluorine.

Table 2: Proposed Reaction Conditions for Target Compound

StepReactantsConditionsExpected Yield (%)
13-Aminobenzoic acid, HNO3H2SO4, 0–5°C, 4h70–80
2Intermediate, NaNO2, HCl0°C, 1h85–90
3Intermediate, KF, TBABDMF, 80°C, N2, 6h75–85

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-3-hydroxy-2-nitrobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nitration and halogenation steps. For structurally similar compounds (e.g., 2-fluoro-3-nitrobenzoic acid), nitration of fluorobenzoic acid derivatives using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) achieves regioselective nitro group introduction . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Yields depend on stoichiometric ratios and temperature control during nitration .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The hydroxyl proton (3-OH) appears as a broad singlet (~δ 10–12 ppm). Fluorine substituents cause splitting patterns in adjacent protons (e.g., 6-F splits the C5-H signal into a doublet) .
  • IR : Strong absorption bands for -COOH (~1700 cm⁻¹), -NO₂ (~1520 and 1350 cm⁻¹), and -OH (~3200 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks (e.g., [M-H]⁻ at m/z 214) and fragmentation patterns (loss of -NO₂ or -COOH groups) validate the structure .

Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?

  • Methodological Answer : Fluorinated nitrobenzoic acids are typically sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For biological assays, DMSO is preferred for stock solutions, with dilution into aqueous buffers (≤1% v/v to avoid cytotoxicity) .

Advanced Research Questions

Q. How do electronic effects of the -F, -OH, and -NO₂ groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-withdrawing effects : The -NO₂ group meta-directs electrophilic substitution, while -F (ortho/para-directing) and -OH (strongly activating) compete, complicating regioselectivity. Computational modeling (DFT) predicts charge distribution and reactive sites .
  • Experimental validation : Use Suzuki-Miyaura coupling with Pd catalysts to test reactivity at different positions. Monitor regioselectivity via HPLC or LC-MS .

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism between -OH and keto forms) or paramagnetic impurities. Strategies:

  • Variable-temperature NMR : Identify tautomeric shifts by cooling samples to -40°C .
  • Deuteration : Exchange -OH with D₂O to simplify splitting patterns .
  • High-resolution MS : Rule out impurities or degradation products .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

  • Methodological Answer :

  • pH stability assays : Monitor degradation via HPLC at pH 2–12. The compound is stable in mildly acidic conditions (pH 4–6) but hydrolyzes in strong bases (pH >10) due to nitro group lability .
  • Protective groups : Temporarily protect the -OH group (e.g., acetylation) during reactions requiring basic conditions .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes in microbial pathways). Focus on hydrogen bonding (via -COOH and -OH) and hydrophobic interactions (fluoroaryl ring) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity data from analogs .

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